molecular formula C23H30N4O3 B2587717 N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903304-52-9

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2587717
CAS RN: 903304-52-9
M. Wt: 410.518
InChI Key: UOPVVYVJHRUOBY-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, there has been a growing interest in the scientific research application of BZP due to its potential therapeutic benefits.

Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Arylpiperazine derivatives have been identified as having high affinity for 5-HT1A serotonin receptors, a key target in the treatment of neurological disorders. Compounds with specific structural features, such as certain aryl and alkyl substitutions, have been found to display significant binding affinity, making them potential candidates for further development as therapeutic agents in treating conditions like depression, anxiety, and other serotonin-related disorders (R. Glennon et al., 1988).

H1-antihistaminic Agents

A series of benzimidazole derivatives, structurally related to arylpiperazine, have shown potent H1-antihistaminic activity. The structure-activity relationship studies indicate that certain substitutions on the benzimidazole nucleus significantly enhance antihistaminic activity. These findings suggest the potential of such compounds in developing new therapeutic agents for allergic reactions and related conditions (R. Iemura et al., 1986).

Serotonin Receptor Ligands

Research on substituted 1,3,5-triazinylpiperazines has explored their affinity and selectivity towards the human serotonin 5-HT6 receptor, an important target in neurodegenerative and psychiatric disorders. The introduction of various linkers and aromatic substituents has led to the identification of compounds with promising activity, highlighting the potential for developing new treatments for cognitive deficits and mood disorders (D. Łażewska et al., 2019).

Cyclooxygenase 2 Inhibitors

Novel oxazine derivatives have been synthesized and characterized, demonstrating specificity in inhibiting cyclooxygenase 2 (COX2) over COX1. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking analyses have provided insights into the binding interactions, guiding the design of COX2-specific inhibitors (V. Srinivas et al., 2015).

Serotonin Type 2C Receptor Inverse Agonists

Compounds acting as inverse agonists for the serotonin type 2C receptor have been studied for their potential antidepressant effects. Such agents have shown promise in preclinical models, displaying rapid and sustained effects in reducing immobility time in the forced swim test, a measure of antidepressant activity. These findings open avenues for developing new therapeutic options for depression (A. Dekeyne et al., 2012).

properties

IUPAC Name

N-benzyl-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-26-12-14-27(15-13-26)21(19-8-10-20(30-2)11-9-19)17-25-23(29)22(28)24-16-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPVVYVJHRUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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